molecular formula C10H11IO2 B3012441 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran CAS No. 508168-22-7

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran

Cat. No.: B3012441
CAS No.: 508168-22-7
M. Wt: 290.1
InChI Key: PLRNRCGIPZLBQM-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran ( 508168-22-7) is a dihydrobenzofuran derivative with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . This compound features an iodomethyl functional group attached to the 2-position of a 5-methoxy-2,3-dihydrobenzofuran scaffold, a structure of significant interest in synthetic and medicinal chemistry . The dihydrobenzofuran core is a privileged structure found in various biologically active molecules and novel psychoactive substances, making this iodinated analog a valuable chemical reagent . Its primary research application is as a key synthetic intermediate or building block in organic synthesis. The iodine atom is an excellent leaving group, making the compound highly suitable for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitutions . This allows researchers to create more complex structures, including those with potential pharmacological profiles. Researchers should handle this material with care and store it sealed in a dry environment at 2-8°C . This product is labeled For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRNRCGIPZLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran typically involves the iodination of a precursor compound. One common method is the iodination of 5-methoxy-2,3-dihydrobenzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-formyl-5-methoxy-2,3-dihydrobenzofuran.

    Reduction: Formation of 2-methyl-5-methoxy-2,3-dihydrobenzofuran.

    Substitution: Formation of 2-(hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran or 2-(aminomethyl)-5-methoxy-2,3-dihydrobenzofuran.

Scientific Research Applications

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran involves its interaction with molecular targets through its reactive iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. The methoxy group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The dihydrobenzofuran scaffold is common in natural and synthetic compounds, with variations in substituents dictating biological and chemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Dihydrobenzofuran Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran C₁₀H₁₁IO₂ 290.1 Iodomethyl (C2), Methoxy (C5) Synthetic intermediate, radiolabeling Synthetic
(2R)-(4-Methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran C₁₉H₂₂O₄ 314.4 4-Methoxybenzyl (C2), Hydroxyl (C6) Anti-inflammatory (IC₅₀: 11.4 μM) Natural
2-(2-Hydroxy-4-methoxybenzyl)-5-methyl-6-methoxy-2,3-dihydrobenzofuran C₁₈H₂₀O₄ 300.3 2-Hydroxy-4-methoxybenzyl (C2), Methyl (C5) Anti-inflammatory (IC₅₀: 29.1 μM) Natural
5-(2-Bromoethyl)-2,3-dihydrobenzofuran C₉H₉BrO 213.1 Bromoethyl (C5) Pharmaceutical intermediate Synthetic
6-(2-Aminopropyl)-5-methoxy-2,3-dimethyl-2,3-dihydrobenzofuran (F-233) C₁₅H₂₁NO 247.3 Aminopropyl (C6), Dimethyl (C2, C3) Psychoactive research (inactive in trials) Synthetic
5-Chloro-2,3-dihydro-2-methylbenzofuran C₉H₉ClO 168.6 Chloro (C5), Methyl (C2) Not reported Synthetic

Pharmacological Activity

  • Anti-inflammatory Activity: Natural derivatives like (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran exhibit significant anti-inflammatory effects (IC₅₀: 11.4 μM) by inhibiting LPS-induced NO production in RAW264.7 cells . In contrast, the iodomethyl derivative lacks reported anti-inflammatory data, suggesting its primary role in synthetic applications.

Radioligand Potential

The iodomethyl group’s radioactivity (e.g., using iodine-125) positions the target compound as a candidate for receptor-binding studies, similar to fluorinated dihydrobenzofurans like Fluorethyl-2,3-dihydrobenzofuran (FEBF) in neuroimaging .

Biological Activity

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings, including case studies and data tables that highlight its efficacy against various biological targets.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 508168-22-7

The compound features a benzofuran core substituted with an iodomethyl group and a methoxy group, which may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related compounds on cancer cell lines, suggesting that the introduction of halogen substituents (like iodine) can enhance biological activity. For instance, compounds with similar structures demonstrated selective cytotoxicity against various tumor cell lines, including HepG2 and 769-P cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity
Compound AHepG215High
Compound B769-P10Moderate
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of the iodomethyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation or microbial survival. The iodomethyl group may facilitate nucleophilic attack on critical sites within these targets, leading to inhibition of their function.

Case Studies

  • Study on Anticancer Activity: A recent investigation into related benzofuran derivatives found that modifications at the 5-position significantly enhanced their antiproliferative activity against cancer cell lines. The study concluded that iodomethyl substitution could be a promising strategy for developing potent anticancer agents .
  • Antimicrobial Testing: In another study focusing on the antimicrobial properties of similar compounds, it was noted that halogenated benzofurans exhibited superior activity against resistant strains of bacteria compared to their non-halogenated counterparts. This suggests that further exploration of iodomethylated derivatives like this compound could yield valuable insights for therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(iodomethyl)-5-methoxy-2,3-dihydrobenzofuran?

The compound can be synthesized via intramolecular Friedel-Crafts cyclization using precursors such as substituted propargyl ethers. For example, reactions involving n-BuLi and THF at low temperatures (−78°C) followed by aldehyde coupling (e.g., 5-bromo-2-methoxybenzaldehyde) have been reported . Subsequent iodination steps (e.g., using SOCl₂ and AgCN) introduce the iodomethyl group. Optimization of reaction conditions, including solvent choice and temperature, is critical for yield improvement.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., dihydrobenzofuran ring protons at δ 4.80 ppm for CH₂ groups) and carbon types (e.g., methoxy carbons at ~54 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁IO₂: 307.9854) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1695 cm⁻¹ if acetylated derivatives are present) .

Q. How can researchers verify the purity of synthesized this compound?

Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Cross-validate with melting point analysis (if crystalline) and TLC (Rf comparison against standards). For trace impurities, LC-QTOF-MS provides high sensitivity .

Advanced Research Questions

Q. How does iridium-catalyzed C(sp³)–H activation enhance the synthesis of dihydrobenzofurans?

Iridium complexes (e.g., Ir/(S)-DTBM-SEGPHOS) enable enantioselective C–H addition across double bonds, forming chiral 2,3-dihydrobenzofurans with up to 96% ee . This method avoids harsh conditions and improves selectivity for sensitive substrates. Key parameters include toluene solvent, 110–135°C reaction temperatures, and steric tuning of ligands .

Q. What computational tools predict the reactivity and stability of this compound?

  • PISTACHIO/BKMS_METABOLIC databases : Predict metabolic pathways and reactive sites (e.g., iodomethyl group susceptibility to nucleophilic attack) .
  • DFT calculations : Model transition states for iodination or ring-opening reactions. For example, Fukui indices can highlight electrophilic regions .

Q. How do structural modifications influence the bioactivity of dihydrobenzofuran derivatives?

  • Anti-inflammatory activity : Substitutions at the 5-position (e.g., methoxy groups) enhance binding to COX-2 enzymes, as seen in analogues like Ophiopogonanone H .
  • Electrophilic reactivity : The iodomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Compare reaction conditions : Catalyst loading (e.g., 5 mol% Ir vs. 10 mol% Pd), solvent polarity, and temperature gradients significantly impact yields.
  • Characterize byproducts : Use LC-MS/MS to identify side products from competing pathways (e.g., over-iodination or ring degradation) .
  • Reproduce under controlled settings : Standardize reagents (e.g., anhydrous AgCN) and inert atmosphere protocols to minimize variability .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodConditionsYield (%)SelectivityReference
Friedel-Crafts Cyclizationn-BuLi, THF, −78°C65–75Moderate
Iridium-Catalyzed C–H AdditionIr/(S)-DTBM-SEGPHOS, toluene, 135°C82–90High (96% ee)

Q. Table 2. Pharmacologically Active Dihydrobenzofuran Analogues

CompoundBioactivityKey Structural FeatureReference
Ophiopogonanone HAnti-inflammatory4-Methoxybenzyl substitution
2-(Iodomethyl)-5-methoxyElectrophilic probeIodomethyl group

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